molecular formula C8H9F3N2O B14846819 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL

Cat. No.: B14846819
M. Wt: 206.16 g/mol
InChI Key: NQZFOIVKEHJYNX-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL is a chemical compound that belongs to the pyridine family It is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-trifluoromethylpyridine and ethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Automation: Automated systems control the reaction conditions to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 in acidic or basic medium.

    Reduction: Reagents like NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine
  • 2-(2-Aminoethyl)-5-(trifluoromethyl)pyridine
  • 2-(2-Aminoethyl)-4-(trifluoromethyl)pyridine

Uniqueness

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

6-(2-aminoethyl)-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-3-6(1-2-12)13-7(14)4-5/h3-4H,1-2,12H2,(H,13,14)

InChI Key

NQZFOIVKEHJYNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CCN)C(F)(F)F

Origin of Product

United States

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